molecular formula C40H61N11O10 B14279376 Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid CAS No. 161622-52-2

Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid

Cat. No.: B14279376
CAS No.: 161622-52-2
M. Wt: 856.0 g/mol
InChI Key: BYYKIQNRRCCZPD-ZTNCBFOTSA-N
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Description

Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid: is a synthetic peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This compound is particularly interesting due to its complex structure and the presence of a diaminomethylidene group, which may confer unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its side chain protected, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.

    Cleavage and Deprotection: The peptide is cleaved from the resin, and side chain protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like This compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid: can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents, acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid:

    Chemistry: As a model compound for studying peptide synthesis and reactions.

    Biology: Investigating its role in cellular processes and interactions with proteins.

    Medicine: Exploring its therapeutic potential, such as antimicrobial or anticancer activities.

    Industry: Use in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid depends on its specific interactions with molecular targets. These may include:

    Binding to Receptors: Interacting with cell surface receptors to modulate signaling pathways.

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.

    Cell Penetration: Entering cells to exert intracellular effects.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-L-ornithyl-L-prolyl-L-aspartic acid: Lacks the diaminomethylidene group.

    Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-glutamic acid: Contains glutamic acid instead of aspartic acid.

Uniqueness

The presence of the diaminomethylidene group in Glycyl-L-isoleucyl-L-tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-aspartic acid may confer unique properties, such as enhanced binding affinity to certain targets or increased stability under physiological conditions.

Properties

CAS No.

161622-52-2

Molecular Formula

C40H61N11O10

Molecular Weight

856.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid

InChI

InChI=1S/C40H61N11O10/c1-5-22(4)33(50-31(52)19-41)37(58)48-28(17-23-20-45-25-11-7-6-10-24(23)25)35(56)47-27(16-21(2)3)34(55)46-26(12-8-14-44-40(42)43)38(59)51-15-9-13-30(51)36(57)49-29(39(60)61)18-32(53)54/h6-7,10-11,20-22,26-30,33,45H,5,8-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,58)(H,49,57)(H,50,52)(H,53,54)(H,60,61)(H4,42,43,44)/t22-,26-,27-,28-,29-,30-,33-/m0/s1

InChI Key

BYYKIQNRRCCZPD-ZTNCBFOTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN

Origin of Product

United States

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